Fenirofibrate
Overview
Description
Fenofibrate is a fibric acid derivative used primarily to treat abnormal blood lipid levels. It is particularly effective in reducing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Fenofibrate is often prescribed for conditions such as primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Mechanism of Action
Fenofibrate is a lipid-regulating drug that is widely used to lower blood lipids, particularly in conditions like hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Target of Action
Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .
Mode of Action
Fenofibrate acts as a PPARα agonist . It binds to PPARα, activating it and inducing the synthesis of apoproteins A-I and A-II . This interaction leads to alterations in lipid metabolism, which can help manage conditions like primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Biochemical Pathways
Fenofibrate’s activation of PPARα affects several biochemical pathways. It enhances the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This process reduces oxidative stress damage and lipid accumulation in the liver . Fenofibrate also influences the gut microbiota, affecting pathways related to the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .
Pharmacokinetics
The pharmacokinetics of fenofibrate involve its absorption, distribution, metabolism, and excretion (ADME). Fenofibrate is administered orally and is known to produce substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . .
Result of Action
The molecular and cellular effects of fenofibrate’s action are significant. It reduces serum lipid levels in hyperlipidemia patients . It also upregulates the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage, and lipid accumulation of the liver . Furthermore, fenofibrate has been shown to decrease the expression of certain genes related to inflammation and stress, such as tumor necrosis factor-α (TNF-α) and C-reactive protein (CRP) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fenofibrate. For instance, a high-fat diet can affect the gut microbiota, which in turn can influence the effectiveness of fenofibrate . Additionally, fenofibrate’s efficacy can vary depending on the presence of other diseases or conditions .
Biochemical Analysis
Biochemical Properties
Fenofibrate interacts with various enzymes and proteins, primarily through its active metabolite, fenofibric acid . It activates peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III . This interaction alters lipid, glucose, and amino acid homeostasis .
Cellular Effects
Fenofibrate has shown to have varying effects on different types of cells. For instance, it has been found to induce cell death mediated through cell cycle arrest in the G0–G1 phase and caspase-dependent apoptosis in HeLa cells . In HepG2 cells, fenofibrate intervention led to an increase in the number of cyclin E-positive cells and a decrease in the number of Cdc25A-positive cells .
Molecular Mechanism
Fenofibrate exerts its effects at the molecular level primarily through its active metabolite, fenofibric acid. Fenofibric acid binds to PPARα and forms a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription .
Temporal Effects in Laboratory Settings
Fenofibrate has shown to have varying effects over time in laboratory settings. For instance, in a study on non-alcoholic fatty liver disease (NAFLD), fenofibrate treatment significantly enhanced the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism over time .
Dosage Effects in Animal Models
In animal models, the effects of fenofibrate vary with different dosages. For instance, in a study on high-fat diet-treated hamsters, fenofibrate at a dose of 0.04 g/(kg.d) administered by gavage at 11 weeks for 4 weeks significantly reduced serum lipid levels .
Metabolic Pathways
Fenofibrate is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
Fenofibrate is rapidly hydrolyzed by esterases to the active metabolite fenofibric acid in tissue and plasma before entering the cell . Fenofibric acid is strongly bound to plasma albumin, which aids in its transport and distribution within cells and tissues .
Subcellular Localization
Fenofibrate and its active metabolite, fenofibric acid, are found both in the cytoplasm and nucleus of cells . The subcellular localization of fenofibrate and fenofibric acid plays a crucial role in their activity and function, influencing their interactions with various biomolecules and their subsequent effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenofibrate can be synthesized through various methods. One common approach involves the esterification of 4-chlorobenzoyl chloride with isopropyl alcohol in the presence of a base, followed by the reaction with 2-methylpropanoic acid . Another method involves the use of supercritical fluid-assisted spray-drying to achieve micronization of fenofibrate particles .
Industrial Production Methods
In industrial settings, fenofibrate is often produced using a combination of chemical synthesis and purification techniques. The supercritical fluid-assisted spray-drying process is particularly notable for its ability to produce fenofibrate microparticles with enhanced dissolution rates . Additionally, cocrystallization with benzoic acid has been explored to improve the aqueous solubility and dissolution rate of fenofibrate .
Chemical Reactions Analysis
Types of Reactions
Fenofibrate undergoes various chemical reactions, including:
Oxidation: Fenofibrate can be oxidized to form fenofibric acid, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the chlorine atom on the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major product formed from the oxidation of fenofibrate is fenofibric acid, which is the active form of the drug .
Scientific Research Applications
Fenofibrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid metabolism and drug formulation.
Biology: Investigated for its effects on gene expression related to lipid metabolism.
Medicine: Widely used in the treatment of hyperlipidemia and related cardiovascular conditions.
Industry: Employed in the development of pharmaceutical formulations with improved bioavailability.
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: A fibric acid derivative used to treat hyperlipidemia.
Fenofibric Acid: The active metabolite of fenofibrate, used in similar therapeutic contexts.
Uniqueness
Fenofibrate is unique in its ability to be co-administered with statins, enhancing its lipid-lowering effects . Additionally, its various formulations, including micronized and nanoparticle forms, offer improved bioavailability and flexibility in administration .
Fenofibrate’s diverse applications and unique properties make it a valuable compound in both clinical and research settings. Its ability to modulate lipid metabolism through PPAR-α activation highlights its importance in the treatment of hyperlipidemia and related conditions.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
Record name | Fenirofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENIROFIBRATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.